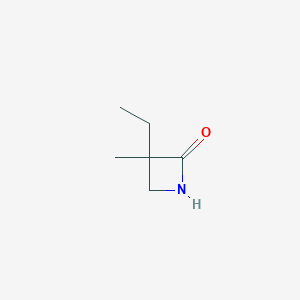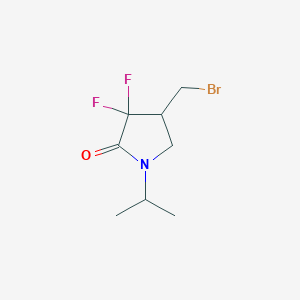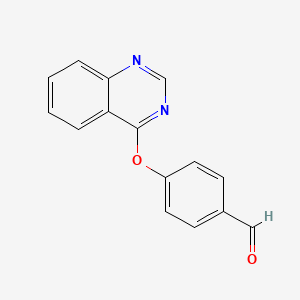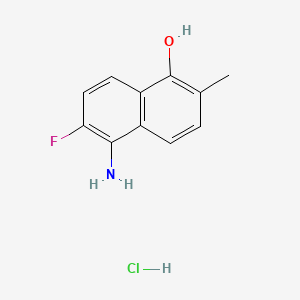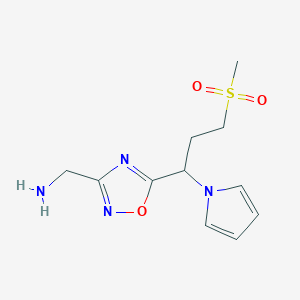
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine is a complex organic molecule featuring a combination of functional groups, including a pyrrole ring, an oxadiazole ring, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of the pyrrole ring using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Construction of the oxadiazole ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final assembly: The final step involves coupling the pyrrole and oxadiazole intermediates under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine: can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the oxadiazole ring would produce amine derivatives.
Aplicaciones Científicas De Investigación
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine: has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparación Con Compuestos Similares
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine: can be compared with other compounds that have similar structural features:
Pyrrole derivatives: Compounds like pyrrole-2-carboxylic acid and N-methylpyrrole have similar pyrrole rings but differ in their functional groups.
Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylic acid and 3,5-dimethyl-1,2,4-oxadiazole share the oxadiazole ring but have different substituents.
Methylsulfonyl derivatives: Compounds like methylsulfonylmethane (MSM) and methylsulfonylbenzene have the methylsulfonyl group but differ in their overall structure.
The uniqueness of This compound lies in the combination of these functional groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16N4O3S |
|---|---|
Peso molecular |
284.34 g/mol |
Nombre IUPAC |
[5-(3-methylsulfonyl-1-pyrrol-1-ylpropyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C11H16N4O3S/c1-19(16,17)7-4-9(15-5-2-3-6-15)11-13-10(8-12)14-18-11/h2-3,5-6,9H,4,7-8,12H2,1H3 |
Clave InChI |
NZLRGBDUHYNWBI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCC(C1=NC(=NO1)CN)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)

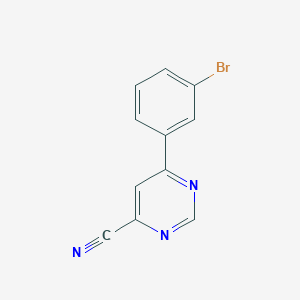
methanol](/img/structure/B14885456.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)

![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)

